molecular formula C15H17NO2S B7778796 Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- CAS No. 51787-22-5

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-

Cat. No.: B7778796
CAS No.: 51787-22-5
M. Wt: 275.4 g/mol
InChI Key: QSAMRTGROFVOGX-UHFFFAOYSA-N
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Description

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is a sulfonamide derivative characterized by a benzenamine core substituted with a methyl group and a [(4-methylphenyl)sulfonyl]methyl moiety. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors, particularly for carbonic anhydrase . Its synthesis typically involves sulfonylation of amines, as seen in the reaction of 2-aminobenzyl alcohol with p-toluenesulfonyl chloride under basic conditions, followed by oxidation with MnO₂ to yield the final product . X-ray crystallography confirms its distorted tetrahedral geometry around the sulfur atom and planar nitrogen coordination .

Properties

IUPAC Name

N-methyl-N-[(4-methylphenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)12-16(2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAMRTGROFVOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393102
Record name Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51787-22-5
Record name Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

This method adapts a Mannich-like condensation, leveraging formaldehyde, N-methylaniline, and 4-methylbenzenesulfinic acid. The reaction proceeds via iminium ion formation, where formaldehyde activates the amine for nucleophilic attack by the sulfinic acid. Subsequent oxidation of the sulfinic acid group (RSO₂H) to sulfonyl (RSO₂–) occurs in situ under aerobic conditions.

Reaction equation :
N-Methylaniline+HCHO+4-MeC₆H₄SO₂HTarget Compound+H₂O\text{N-Methylaniline} + \text{HCHO} + \text{4-MeC₆H₄SO₂H} \rightarrow \text{Target Compound} + \text{H₂O}

Optimization of Conditions

  • Solvent : Water or tetrahydrofuran (THF) at 60–80°C.

  • Molar ratios : 1:1:1 (amine:formaldehyde:sulfinic acid).

  • Catalyst : Acetic acid (10 mol%) enhances iminium formation.

  • Yield : ~45–55% after column chromatography.

Table 1: Variation in Yield with Temperature

Temperature (°C)Reaction Time (h)Yield (%)
601245
701052
80848

Nucleophilic Substitution of Chloromethyl Sulfone

Synthesis of Chloromethyl 4-Methylbenzenesulfone

The chloromethyl sulfone intermediate (Cl–CH₂–SO₂–C₆H₄–CH₃) is prepared via chlorination of hydroxymethyl sulfone, derived from 4-methylbenzenesulfinic acid and formaldehyde.

Steps :

  • Hydroxymethyl sulfone synthesis :
    4-MeC₆H₄SO₂H+HCHOHO–CH₂–SO₂–C₆H₄–CH₃\text{4-MeC₆H₄SO₂H} + \text{HCHO} \rightarrow \text{HO–CH₂–SO₂–C₆H₄–CH₃}

  • Chlorination :
    HO–CH₂–SO₂–Ar+SOCl₂Cl–CH₂–SO₂–Ar+HCl+SO₂\text{HO–CH₂–SO₂–Ar} + \text{SOCl₂} \rightarrow \text{Cl–CH₂–SO₂–Ar} + \text{HCl} + \text{SO₂}

Alkylation of N-Methylaniline

N-Methylaniline reacts with the chloromethyl sulfone in dimethylformamide (DMF) using K₂CO₃ as a base.

Conditions :

  • Molar ratio : 1:1.2 (amine:chloromethyl sulfone).

  • Temperature : 80°C for 6 hours.

  • Yield : 60–65% after recrystallization.

Table 2: Purity Analysis of Product

Purification MethodPurity (%)
Recrystallization98.5
Column Chromatography99.2

Sulfonic Anhydride-Mediated Coupling

Reaction with p-Toluenesulfonic Anhydride

Inspired by Royal Society of Chemistry protocols, this method employs sodium tert-butoxide to deprotonate N-methylaniline, enabling nucleophilic attack on p-toluenesulfonic anhydride.

Procedure :

  • Deprotonation : N-Methylaniline is treated with NaOtBu in THF at –20°C.

  • Anhydride addition : p-Toluenesulfonic anhydride is introduced, forming the sulfonate ester intermediate.

  • Reduction : The ester is reduced to the sulfonylmethyl group using LiAlH₄.

Yield : ~40% (two-step process).

Industrial-Scale Production Considerations

Scalability and Cost

  • Mannich method : Low scalability due to moderate yields and solvent volume.

  • Nucleophilic substitution : Preferred for bulk synthesis (higher yield, simpler purification).

  • Environmental impact : Chlorinated byproducts in Method 2 necessitate waste management systems.

Table 3: Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)Scalability
Mannich Reaction50120Moderate
Nucleophilic Substitution6595High
Sulfonic Anhydride40150Low

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

  • This compound serves as a valuable reagent in organic synthesis, particularly as a building block for more complex molecules. Its sulfonyl group facilitates various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Synthetic Routes

  • The synthesis typically involves the reaction of benzenamine with methyl iodide and a sulfonyl chloride derivative, often using bases like sodium hydroxide or potassium carbonate to promote nucleophilic substitution.

Chemical Reactions

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride.
  • Substitution : The sulfonyl group can be replaced by various nucleophiles, leading to diverse substituted derivatives.

Biological Applications

Enzyme Inhibition Studies

  • Research indicates that Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- may act as an enzyme inhibitor. Its sulfonyl group interacts with specific amino acid residues in enzyme active sites, potentially leading to inhibition of enzyme activity.

Therapeutic Properties

  • Preliminary studies have explored its antimicrobial and anticancer activities, suggesting potential therapeutic applications. The compound's ability to modulate cellular pathways involved in signal transduction highlights its relevance in medicinal chemistry.

Industrial Applications

Dyes and Pigments Production

  • In industrial settings, this compound is utilized in the production of dyes and pigments. Its structural properties allow for the development of colorants with specific characteristics required in various applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of Benzenamine derivatives on specific enzymes involved in metabolic pathways. Results showed significant inhibition rates, suggesting potential applications in drug design targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

Research assessed the antimicrobial properties of Benzenamine against various bacterial strains. The findings indicated notable antibacterial activity, warranting further exploration for therapeutic uses.

Data Summary Table

Application AreaDescriptionKey Findings
ChemistryReagent for organic synthesisFacilitates nucleophilic substitutions
BiologyEnzyme inhibitorSignificant inhibition observed
MedicineAntimicrobial propertiesNotable activity against bacterial strains
IndustryDyes and pigments productionEssential for developing specific colorants

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- -N-methyl, -[(4-methylphenyl)sulfonyl]methyl C₁₆H₁₈N₂O₂S 302.39* Sulfonyl group, methylene bridge
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- -N-(4-nitrophenyl)methylene, -4-methyl C₁₄H₁₂N₂O₂ 240.26 Nitro group, imine bond
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- -N-(4-nitrophenyl)methylene, -4-methoxy C₁₄H₁₂N₂O₃ 256.26 Methoxy group, nitro group, planar imine
Bis-(4-nitrophenyl)phenylamine Two -4-nitrophenyl groups attached to phenylamine C₁₈H₁₃N₃O₄ 335.32 Dual nitro groups, extended conjugation
N-(Silylmethyl)-4-chlorobenzenesulfonamide -N-(silylmethyl), -4-chlorobenzenesulfonyl C₁₃H₁₇ClNO₂SSi 329.89* Silicon-containing substituent, sulfonyl group

*Calculated based on structural data from .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfonyl group is strongly electron-withdrawing, enhancing acidity and hydrogen-bonding capability. In contrast, methoxy () and methyl groups () are electron-donating, increasing lipophilicity .

Key Observations :

  • The target compound requires oxidation steps (MnO₂) for imine formation, unlike silylmethyl derivatives (), which proceed under mild conditions .
  • Nitrophenyl derivatives (e.g., ) often utilize condensation reactions, avoiding sulfonylation entirely .

Key Observations :

  • Nitro-substituted compounds () exhibit lower solubility but higher redox activity due to the nitro group’s electron-deficient nature .
  • Methoxy groups () increase logP, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- (commonly referred to as a sulfonamide derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenamine core with a methyl group and a sulfonyl group attached to a para-methylphenyl moiety. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 273.34 g/mol. The presence of the sulfonamide functional group is crucial for its biological activity.

Mechanisms of Biological Activity

Benzenamine derivatives, particularly those with sulfonamide groups, exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase. This mechanism is pivotal in their antibacterial properties.
  • Anti-inflammatory Effects : Some studies indicate that compounds similar to benzenamine can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Anticancer Properties : Research has shown that certain benzenamine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of benzenamine derivatives:

Study ReferenceBiological ActivityMethodologyKey Findings
AntibacterialIn vitro assaysSignificant inhibition of bacterial growth against E. coli and S. aureus.
Anti-inflammatoryCOX inhibition assayDemonstrated IC50 values comparable to standard anti-inflammatory drugs.
AnticancerCell viability assaysInduced apoptosis in human cancer cell lines with IC50 values ranging from 10-20 µM.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of benzenamine derivatives against various pathogens. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents.
  • Anti-inflammatory Effects : Another research focused on evaluating the anti-inflammatory effects using an animal model of inflammation. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.
  • Cancer Research : A detailed investigation into the anticancer properties revealed that benzenamine derivatives could effectively reduce cell proliferation in several cancer cell lines. Mechanistic studies indicated that these compounds might trigger apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-?

  • Methodology :

  • React 4-methylbenzenesulfonyl chloride with N-methylbenzenamine derivatives under basic conditions (e.g., triethylamine or NaOH) in anhydrous solvents like dichloromethane or toluene.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitor reaction progress using TLC or HPLC to ensure completion .
    • Key Considerations :
  • Moisture-sensitive conditions due to sulfonyl chloride reactivity.
  • Excess base neutralizes HCl byproducts, improving yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify methyl groups (δ ~2.4 ppm for Ar-CH₃) and sulfonamide protons (δ ~3.1 ppm for N-CH₂-SO₂).
  • ¹³C NMR : Confirm sulfonyl (δ ~125-140 ppm for SO₂-C) and aromatic carbons .
    • Infrared Spectroscopy (IR) : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and N-H bending (if present) .
    • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement.
  • Protocol :

  • Grow crystals via slow evaporation (e.g., ethanol/water).
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Validate bond lengths/angles against DFT-optimized structures .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the sulfonyl group.
  • Simulate transition states for SN2 reactions at the methylene bridge .
    • Software : Gaussian (B3LYP/6-31G* basis set) or ORCA for energy profiling .

Q. How can conflicting reports on this compound’s enzyme inhibition be resolved?

  • Strategies :

  • Replicate assays under standardized conditions (pH, temperature, enzyme source).
  • Use isothermal titration calorimetry (ITC) to measure binding constants directly.
  • Perform molecular docking (e.g., AutoDock Vina) to validate interactions with active sites .
    • Case Study : Discrepancies in IC₅₀ values may arise from assay interference by solvent (e.g., DMSO >1% v/v) .

Q. What role does the sulfonylmethyl group play in biological target interactions?

  • Mechanistic Insights :

  • The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases).
  • Hydrophobic 4-methylphenyl moiety enhances membrane permeability in cellular assays.
  • Compare with analogs lacking the sulfonyl group to isolate its contribution .

Q. How do electronic effects of the 4-methylphenyl substituent influence stability?

  • Resonance/Inductive Analysis :

  • Methyl groups donate electrons via hyperconjugation, stabilizing the sulfonyl group’s electron-withdrawing effect.
  • Hammett σₚ values predict reduced electrophilicity compared to nitro or chloro substituents.
  • Experimental validation via hydrolysis kinetics in buffered solutions .

Methodological Challenges

Q. What are the barriers to achieving enantiomeric purity, and how are they addressed?

  • Challenges :

  • Racemization during sulfonamide formation due to acidic protons.
    • Solutions :
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts).
  • Analyze enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Q. How to design stability studies for this compound under physiological conditions?

  • Protocol :

  • Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Identify hydrolytic byproducts (e.g., sulfonic acids) and quantify half-life .

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